BenchChemオンラインストアへようこそ!

Dihydroquinidine

Drug Metabolism Pharmacogenomics Enzyme Inhibition

Dihydroquinidine (CAS 1435-55-8) is a cinchona alkaloid with a hydrogenated double bond, distinguishing it from quinidine. Its 2-fold greater CYP2D6 inhibitory potency (Ki=0.013 μM vs. 0.027 μM for quinidine) makes it the preferred tool compound for drug metabolism studies. This scaffold is essential for synthesizing chiral ligands like (DHQD)2PHAL, where its unique stereoelectronic properties drive enantioselectivity. As a specified impurity in quinidine (USP ≤20%), high-purity (≥98% HPLC) reference standards are critical for analytical method validation, batch release testing, and structure-activity relationship (SAR) studies. Generic substitution compromises experimental integrity and regulatory compliance.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
Cat. No. B8771983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroquinidine
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O
InChIInChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19?,20-/m0/s1
InChIKeyLJOQGZACKSYWCH-LHFMAAMQSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroquinidine for Research: Procurement-Grade Overview of a Cinchona Alkaloid Reference Standard and Chiral Scaffold


Dihydroquinidine (also known as hydroquinidine, DHQD, CAS 1435-55-8) is a cinchona alkaloid derivative of quinidine distinguished by a hydrogenated double bond while retaining identical stereochemistry [1]. It functions as both a class Ia antiarrhythmic agent and a widely employed chiral ligand in asymmetric catalysis, particularly in Sharpless asymmetric dihydroxylation and related transformations [2]. High-purity reference standards are essential for analytical method validation and mechanistic studies due to its structural similarity and common occurrence as an impurity in quinidine preparations [3].

Procurement Rationale for Dihydroquinidine: Why Substitution with Generic Quinidine or Other Alkaloids Compromises Experimental Fidelity


Generic substitution of dihydroquinidine with quinidine or other cinchona alkaloids is scientifically invalid due to marked, quantifiable differences in pharmacological potency, metabolic inhibition, and toxicity profiles. Clinically, dihydroquinidine achieves equipotent antiarrhythmic effects at plasma concentrations approximately 50% lower than quinidine, while exhibiting 2-fold greater CYP2D6 inhibitory potency and 18% higher intravenous toxicity [1]. For analytical and synthetic applications, dihydroquinidine's unique stereoelectronic properties as a hydrogenated, non-oxidizable scaffold confer distinct chromatographic behavior and chiral induction that cannot be replicated by quinidine or dihydroquinine, necessitating procurement of the specific, authenticated compound [2].

Quantitative Differentiation of Dihydroquinidine: Evidence-Based Selection Criteria for Scientific Procurement


Dihydroquinidine Exhibits 2-Fold Greater CYP2D6 Inhibitory Potency (Ki) than Quinidine in Human Liver Microsomes

Dihydroquinidine is a more potent inhibitor of cytochrome P450 2D6 (CYP2D6) than its parent compound quinidine. In both yeast-expressed microsomes and human liver microsomes, the inhibition constant (Ki) for dihydroquinidine was 0.013 μM, compared to 0.027 μM for quinidine [1]. This represents an approximately 2.1-fold increase in inhibitory potency. The metabolites of quinidine exhibited Ki values one to two orders of magnitude weaker (0.43 to 2.3 μM), underscoring that the parent compound and its hydrogenated impurity are the primary CYP2D6 inhibitors [1].

Drug Metabolism Pharmacogenomics Enzyme Inhibition

Dihydroquinidine Achieves Equipotent Antiarrhythmic Efficacy at 50% Lower Plasma Concentration than Quinidine in Patients with Ventricular Ectopy

In a randomized, double-blind, crossover clinical trial of 14 patients with chronic, high-frequency premature ventricular beats (PVB), dihydroquinidine demonstrated stronger intrinsic antiarrhythmic activity than quinidine. Steady-state peak plasma concentrations for dihydroquinidine were 1.10 ± 0.41 μg/mL, compared to 2.24 ± 1.13 μg/mL for quinidine, yet both compounds achieved similar reductions in mean PVB frequency (233 ± 330 for DHQ vs. 234 ± 311 for quinidine, relative to placebo 690 ± 569) [1]. Additionally, 64% of patients on dihydroquinidine achieved >70% PVB reduction compared to 57% on quinidine. This indicates that dihydroquinidine is effective at plasma concentrations approximately 50% lower than those required for quinidine [1].

Cardiac Electrophysiology Clinical Pharmacology Antiarrhythmic Therapy

Dihydroquinidine Demonstrates Superior Antiarrhythmic Efficacy (78% vs 53% PVB Reduction) Over Disopyramide in Head-to-Head Trial

In a double-blind, crossover, placebo-controlled trial involving 12 patients with chronic stable high-frequency premature ventricular beats (PVB), dihydroquinidine (300 mg t.i.d.) reduced the mean PVB per hour by 78% compared to placebo, while disopyramide (200 mg t.i.d.) achieved a 53% reduction (p < 0.02 for the difference) [1]. Furthermore, 75% of patients on dihydroquinidine exhibited a >70% decrease in mean PVB per hour, compared to only 42% on disopyramide [1]. Plasma levels of dihydroquinidine were 1.31 ± 0.44 mg/L (peak) and 0.92 ± 0.45 mg/L (trough), while disopyramide levels were 2.88 ± 0.64 mg/L (peak) and 2.02 ± 0.31 mg/L (trough) [1].

Cardiac Arrhythmia Comparative Therapeutics Ventricular Ectopy

Dihydroquinidine is 18% More Acutely Toxic (Intravenous LD50) than Quinidine in Mice, Informing Safety Margin Calculations

Acute toxicity assessment in mice revealed that intravenous dihydroquinidine is approximately 18% more toxic than quinidine, as determined by median lethal dose (LD50) comparisons [1]. This finding contrasts with oral administration in rats, where pure dihydroquinidine was slightly less toxic than pure quinidine (p < 0.05), likely due to lower oral absorption rates of dihydroquinidine in that species [2]. The differential toxicity profile underscores that dihydroquinidine cannot be treated as a simple equipotent substitute for quinidine in experimental systems.

Toxicology Preclinical Safety Cardiotoxicity

USP Specification Permits 0-20% Dihydroquinidine in Quinidine Products, Necessitating High-Purity Reference Standards for Accurate Quantitation

Dihydroquinidine is a common contaminant in quinidine raw materials and pharmaceutical dosage forms. The United States Pharmacopeia (USP) explicitly permits 0-20% dihydroquinidine content in quinidine products [1]. This allowance, coupled with the fact that commercial quinidine is often purified from dihydroquinidine for use as analytical standards [2], creates a critical need for certified, high-purity dihydroquinidine reference materials. HPLC methods have been developed to separate and precisely quantitate dihydroquinidine from quinidine in both raw materials and biological matrices [1][3].

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Defined Research and Industrial Applications for Dihydroquinidine Based on Quantitative Differentiation Evidence


CYP2D6 Pharmacogenomic Probe and Enzyme Inhibition Studies

Dihydroquinidine is the preferred tool compound for CYP2D6 inhibition studies requiring maximal potency. Its Ki of 0.013 μM provides 2-fold greater inhibition than quinidine (0.027 μM), enabling lower working concentrations and reduced off-target effects in in vitro metabolism assays. Researchers investigating the genetic polymorphism of CYP2D6 or drug-drug interaction potential should procure pure dihydroquinidine to avoid confounding results from quinidine metabolite mixtures [1].

Reference Standard for Pharmaceutical Quality Control and Impurity Profiling

Given the USP allowance of 0-20% dihydroquinidine in quinidine products, analytical laboratories and pharmaceutical manufacturers require certified reference standards of pure dihydroquinidine to validate HPLC, LC-MS, and NMR methods for impurity quantitation. Procurement of a high-purity standard (≥98% by HPLC) is essential for compliance with pharmacopeial monograph requirements and for accurate batch release testing of quinidine-based formulations [2].

Preclinical Cardiac Electrophysiology and Antiarrhythmic Drug Discovery

Dihydroquinidine's distinct pharmacological profile—equipotent antiarrhythmic efficacy at half the plasma concentration of quinidine and superior efficacy over disopyramide—makes it a valuable reference compound for structure-activity relationship studies in Class Ia antiarrhythmics. Its 18% higher acute intravenous toxicity further underscores its utility in safety pharmacology assessments where comparative toxicity margins are of interest [3].

Asymmetric Synthesis and Chiral Chromatography Scaffold Development

Dihydroquinidine serves as the foundational scaffold for chiral ligands (e.g., (DHQD)2PHAL) in Sharpless asymmetric dihydroxylation and related enantioselective transformations. Its hydrogenated double bond confers distinct stereoelectronic properties compared to quinidine, influencing both catalytic enantioselectivity and chromatographic behavior when used as a chiral selector in HPLC stationary phases. Procurement of dihydroquinidine base is the starting point for synthesizing these specialized chiral auxiliaries [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroquinidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.